Seclidemstat mesylate

説明

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

特性

IUPAC Name |

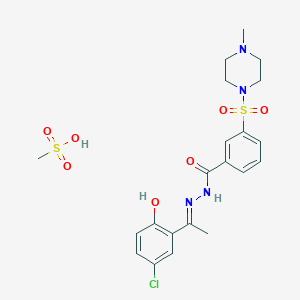

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4S.CH4O3S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25;1-5(2,3)4/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27);1H3,(H,2,3,4)/b22-14+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPBQMGGMHCGBW-CWUUNJJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044953-70-8 | |

| Record name | SP-2577 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2044953708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seclidemstat Mesylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD6N473ZLF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Seclidemstat Mesylate: A Deep Dive into its Mechanism of Action in Ewing Sarcoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ewing sarcoma is an aggressive pediatric bone and soft tissue cancer characterized by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which generates the oncogenic fusion protein EWS-FLI1. This aberrant transcription factor is the primary driver of the disease, making it a critical therapeutic target. Seclidemstat (SP-2577) mesylate, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic agent in Ewing sarcoma. It functions as a potent, reversible, and noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme intricately linked to the oncogenic activity of EWS-FLI1. This technical guide provides an in-depth exploration of the mechanism of action of seclidemstat in Ewing sarcoma, detailing its molecular interactions, downstream effects, and the experimental evidence that underpins our current understanding.

Core Mechanism: Inhibition of LSD1 and Disruption of the EWS-FLI1 Transcriptional Program

The central mechanism of seclidemstat in Ewing sarcoma revolves around its inhibition of LSD1. LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In Ewing sarcoma, the EWS-FLI1 oncoprotein recruits LSD1 to specific genomic loci, leading to the repression of EWS-FLI1 target genes that are often involved in tumor suppression.[1]

Seclidemstat disrupts this process through a dual mechanism of action: it targets both the enzymatic activity and the scaffolding function of LSD1.[2] By inhibiting LSD1's demethylase activity, seclidemstat prevents the removal of methyl marks on histones, leading to a more open chromatin state and the de-repression of tumor suppressor genes. Furthermore, by interfering with LSD1's scaffolding properties, seclidemstat disrupts the protein-protein interactions necessary for the assembly of the transcriptional machinery driven by EWS-FLI1.[2][3] This dual action effectively reverses the aberrant gene expression program initiated by the EWS-FLI1 fusion protein.[4][5][6]

Signaling Pathway of Seclidemstat Action in Ewing Sarcoma

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of seclidemstat in Ewing sarcoma.

Table 1: In Vitro Potency of Seclidemstat

| Compound | Target | IC50 (nM) | Cell Lines | Reference |

| Seclidemstat (SP-2577) | LSD1/KDM1A | 13 | Cell-free assay | [7] |

| Seclidemstat (SP-2577) | LSD1 | 25-50 | Not specified | [5][6] |

| HCI-2509 (analog) | LSD1 | 190 - 1400 | Multiple Ewing sarcoma cell lines | [8] |

Table 2: Clinical Trial Efficacy of Seclidemstat in Relapsed/Refractory Ewing Sarcoma

| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |

| Phase 1/2 (NCT03600649) | Seclidemstat + Topotecan/Cyclophosphamide (1st relapse) | 5 | 40% | 60% | Not Reported | [9] |

| Phase 1/2 (NCT03600649) | Seclidemstat + Topotecan/Cyclophosphamide (2nd relapse) | 8 | 12.5% | 25% | 1.6 months | [9] |

| Phase 1/2 (NCT03600649) | Seclidemstat Monotherapy | 12 (evaluable) | Not Reported | 16.7% (Stable Disease) | Not Reported | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of seclidemstat.

Cell Viability Assays

To determine the cytotoxic effects of seclidemstat on Ewing sarcoma cells, viability assays are performed.

Typical Protocol:

-

Cell Seeding: Ewing sarcoma cell lines (e.g., A673, SK-N-MC) are seeded in 96-well plates at a predetermined density.

-

Drug Treatment: Cells are treated with a range of concentrations of seclidemstat or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read using a plate reader, and the data is normalized to the vehicle control to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

Western Blotting

Western blotting is employed to assess the effect of seclidemstat on protein expression levels, particularly of LSD1 and markers of histone methylation.

Typical Protocol:

-

Cell Lysis: Ewing sarcoma cells treated with seclidemstat or vehicle are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-LSD1, anti-H3K4me2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

RNA Sequencing (RNA-seq)

RNA-seq is utilized to analyze the global transcriptomic changes induced by seclidemstat treatment in Ewing sarcoma cells.[11]

Typical Protocol:

-

RNA Extraction: Total RNA is isolated from seclidemstat- or vehicle-treated Ewing sarcoma cells.

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon seclidemstat treatment. Pathway analysis is then conducted to understand the biological processes affected.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of seclidemstat in a living organism, xenograft models are used.[1][6][8]

Typical Protocol:

-

Cell Implantation: Human Ewing sarcoma cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives seclidemstat orally at a specified dose and schedule, while the control group receives a vehicle.[1]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

Experimental and Logical Workflow Diagrams

In Vitro and In Vivo Evaluation Workflow

Conclusion

Seclidemstat mesylate represents a targeted therapeutic strategy for Ewing sarcoma that directly addresses the underlying oncogenic driver, the EWS-FLI1 fusion protein. By inhibiting the critical co-factor LSD1, seclidemstat reverses the aberrant transcriptional program, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death. The preclinical and emerging clinical data underscore the potential of this approach. Further research and ongoing clinical trials will continue to refine our understanding of seclidemstat's role in the treatment of Ewing sarcoma and other FET-rearranged sarcomas.[4][11][12]

References

- 1. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salarius Pharmaceuticals and Fox Chase Cancer Center Launch Research Partnership | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 3. Seclidemstat - Wikipedia [en.wikipedia.org]

- 4. Seclidemstat blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Reversible LSD1 inhibition interferes with global EWS/ETS transcriptional activity and impedes Ewing sarcoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salarius Completes FDA Type B Meeting for Seclidemstat Ewing Sarcoma Development Program - BioSpace [biospace.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

Seclidemstat Mesylate: A Technical Guide to a Novel KDM1A/LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of seclidemstat mesylate (SP-2577), a potent, orally bioavailable, and reversible non-competitive inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). Seclidemstat is under investigation for the treatment of various cancers, including sarcomas and hematologic malignancies.

Core Mechanism of Action

Seclidemstat targets KDM1A, a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting KDM1A, seclidemstat alters gene expression patterns that are critical for tumor proliferation and survival.[1][2] Specifically, inhibition of KDM1A leads to an increase in H3K4 methylation at tumor suppressor gene promoters, resulting in their re-expression.[2] Conversely, it can also lead to increased H3K9 methylation at the promoters of tumor-promoting genes, leading to their repression.[2] Beyond its enzymatic role, KDM1A also acts as a scaffolding protein in transcriptional complexes, and seclidemstat's inhibition of these non-enzymatic functions also contributes to its anti-cancer activity.[1]

Preclinical Data

Seclidemstat has demonstrated significant preclinical activity across a range of cancer models, both in vitro and in vivo.

In Vitro Activity

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| IC50 | 13 nM | Cell-free KDM1A/LSD1 assay | |

| Ki | 31 nM | Noncompetitive and reversible inhibition | |

| IC50 (Cell Proliferation) | 0.013 - 2.819 µM | SWI/SNF-mutated ovarian cancer and other cell lines (72-hour treatment) | |

| Mechanism | Promotes endogenous retrovirus (ERV) expression, activates IFNβ pathway, and increases PD-L1 expression. | Small cell carcinoma of the ovary hypercalcemic type (SCCOHT) cell lines. |

In Vivo Activity

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Ewing Sarcoma | Xenograft | Not specified | Suppression of tumor growth. | |

| Pediatric Sarcomas | Xenografts | 100 mg/kg/day, IP, for 28 days | Statistically significant growth inhibition in 3/8 Ewing sarcoma, 4/5 rhabdomyosarcoma, and 4/6 osteosarcoma models. | [3] |

| Hematologic Malignancies | In vivo models | Not specified | Reprogrammed cancer cell differentiation, reduced tumor burden, and prolonged survival. | [4] |

Clinical Trial Data

Seclidemstat has been evaluated in several Phase 1/2 clinical trials for various solid tumors and hematologic malignancies.

| Trial Identifier | Phase | Cancers Studied | Key Outcomes | Reference |

| NCT03895684 | 1 | Advanced Solid Tumors | Manageable safety profile. In 13 evaluable patients, 7 achieved stable disease (SD) with a median time to progression (TTP) of 4.3 months. Three patients with FET-rearranged sarcomas had TTP of 9.4, 7.2, and 4.3 months. | [5] |

| NCT03600649 | 1/2 | Relapsed/Refractory Ewing Sarcoma | In combination with topotecan and cyclophosphamide, showed a 60% disease control rate and a median TTP of 7.4 months in first-relapse patients. | |

| Investigator-Initiated | 1/2 | Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML) | In combination with azacitidine, 50% objective response rate in 8 evaluable patients who had relapsed or progressed on hypomethylating agents. 90% probability of survival for 11 months. | [6] |

Experimental Protocols

In Vivo Xenograft Study

A representative protocol for evaluating seclidemstat in pediatric sarcoma xenografts is as follows:[3]

-

Animal Models: Patient-derived xenograft models of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma are established in immunocompromised mice.

-

Drug Formulation: Seclidemstat is diluted in a vehicle solution of 1.6% dimethylacetamide (DMA), 5% ethanol, 45% polyethylene glycol 400 (PEG400), and 48.4% phosphate-buffered saline (PBS) at a pH of 8.[3]

-

Dosing: The drug is administered intraperitoneally (IP) once daily at a dose of 100 mg/kg for 28 days.[3]

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.

-

Pharmacodynamic Analysis: Tumor tissues are collected at specified time points (e.g., 4 hours after the 7th dose) for Western blot analysis of histone methylation marks (e.g., H3K4me2) and other relevant biomarkers.[3]

KDM1A/LSD1 Inhibitor Screening Assay (Chemiluminescent)

A general protocol for screening KDM1A/LSD1 inhibitors using a commercially available kit is outlined below:

-

Assay Principle: The assay measures the activity of KDM1A by detecting the demethylated product of a biotinylated histone H3 peptide substrate.

-

Procedure:

-

A sample containing purified KDM1A enzyme is incubated with the histone H3 peptide substrate in a microtiter plate.

-

A primary antibody that specifically recognizes the demethylated substrate is added.

-

An HRP-labeled secondary antibody is then added, followed by a chemiluminescent HRP substrate.

-

The resulting chemiluminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

-

-

Data Analysis: The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a promising KDM1A/LSD1 inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in a variety of cancers. Its reversible, non-competitive mode of inhibition may offer a favorable safety and efficacy profile. Ongoing and future clinical studies will further elucidate its therapeutic potential in oncology.

References

- 1. Discovery of Reversible Inhibitors of KDM1A Efficacious in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salarius Pharmaceuticals' Seclidemstat Gains Validation as LSD1 Inhibitor in New Studies While Phase 1/2 Trial Advances [trial.medpath.com]

- 5. Salarius Pharmaceuticals Receives FDA Fast Track Designation for Lead Drug Candidate, Seclidemstat, in Relapsed or Refractory Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 6. Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Seclidemstat Mesylate: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seclidemstat (SP-2577) is an investigational, orally bioavailable, first-in-class small molecule that acts as a potent, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a critical enzyme in epigenetic regulation, and its dysregulation is implicated in the progression of numerous cancers, including pediatric sarcomas, solid tumors, and hematological malignancies.[4][5][6] Seclidemstat's unique mechanism, which targets both the enzymatic and scaffolding functions of LSD1, distinguishes it from other LSD1 inhibitors and positions it as a promising therapeutic agent.[7] This document provides a comprehensive technical overview of seclidemstat, its mechanism of action, its role in modulating epigenetic landscapes, and the experimental methodologies used for its evaluation.

The Epigenetic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a pivotal role in regulating gene expression.[4][5] Its primary function involves the removal of methyl groups from specific lysine residues on histone tails, thereby altering chromatin structure and accessibility for transcription factors.

-

Dual Demethylase Activity: LSD1 exhibits context-dependent activity. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[8][9] By removing this mark, LSD1 represses gene expression. Conversely, LSD1 can also demethylate H3K9me1/2, a repressive mark, which leads to transcriptional activation, often in cooperation with factors like the androgen receptor.[4][8]

-

Role in Cellular Plasticity and Cancer: LSD1 is crucial for maintaining stem cell pluripotency and regulating cellular differentiation.[4][10] In oncology, LSD1 is frequently overexpressed and contributes to oncogenesis by promoting aberrant cell growth, enhancing cell motility, and driving processes like the epithelial-to-mesenchymal transition (EMT).[4][11]

-

Scaffolding Function: Beyond its catalytic role, LSD1 acts as a scaffold, assembling large transcriptional regulatory complexes such as CoREST and NuRD.[1][10] This scaffolding function is essential for recruiting other chromatin-modifying enzymes to specific gene loci.

Seclidemstat's Mechanism of Action

Seclidemstat exerts its anti-neoplastic effects through a dual mechanism that inhibits both the catalytic and non-catalytic functions of LSD1.[7]

-

Reversible, Non-Competitive Inhibition: Seclidemstat binds to LSD1 at a site distinct from the active catalytic center, making it a non-competitive inhibitor.[12][13] Its reversible nature may offer advantages in terms of dosing flexibility and a more manageable safety profile.[3]

-

Disruption of Enzymatic Activity: By inhibiting LSD1's demethylase function, seclidemstat leads to a global increase in H3K4 methylation.[9] This "reprograms" the epigenetic landscape, leading to the de-repression and increased expression of tumor suppressor genes that were silenced by LSD1.[9][14]

-

Inhibition of Scaffolding Function: A key feature of seclidemstat is its ability to disrupt the scaffolding properties of LSD1.[1][7] This prevents LSD1 from assembling the protein complexes necessary for oncogenic gene regulation. In cancers driven by fusion oncoproteins, such as the EWSR1::FLI1 fusion in Ewing sarcoma, LSD1 is a critical co-factor.[14][15] Seclidemstat blocks the interaction between the fusion protein and LSD1, thereby reversing the oncogenic transcriptional signature.[15][16]

References

- 1. Seclidemstat - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Salarius Pharmaceuticals Receives FDA Fast Track Designation for Lead Drug Candidate, Seclidemstat, in Relapsed or Refractory Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 4. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Salarius Pharmaceuticals Announces New Clinical Trial to Study Seclidemstat in Hematologic Cancers - BioSpace [biospace.com]

- 7. Salarius Pharmaceuticals and Fox Chase Cancer Center Launch Research Partnership | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 8. LSD1, a double-edged sword, confers dynamic... | F1000Research [f1000research.com]

- 9. Seclidemstat | C20H23ClN4O4S | CID 135565033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epigenetic regulation of epithelial to mesenchymal transition by the Lysine-specific demethylase LSD1/KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Seclidemstat blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Seclidemstat Mesylate in Fusion-Positive Sarcomas: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fusion-positive sarcomas, a group of aggressive malignancies driven by oncogenic fusion proteins, present a significant therapeutic challenge. These fusion oncoproteins, often functioning as aberrant transcription factors, are difficult to target directly. A promising strategy involves targeting their critical co-regulators. Lysine-Specific Demethylase 1 (LSD1) has emerged as a key dependency in many of these sarcomas, particularly those harboring FUS, EWSR1, or TAF15 (FET) gene rearrangements. Seclidemstat (SP-2577), a novel, orally bioavailable, reversible, and noncompetitive inhibitor of LSD1, disrupts the scaffolding and catalytic functions of LSD1, thereby blocking the transcriptional activity of FET-fusion oncoproteins. This technical guide provides an in-depth review of the mechanism of action, preclinical efficacy, and clinical development of seclidemstat in fusion-positive sarcomas. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and study designs.

Introduction: The Challenge of Fusion-Positive Sarcomas

Sarcomas are a heterogeneous group of cancers arising from mesenchymal tissue. A significant subset is characterized by specific chromosomal translocations that result in the expression of chimeric fusion oncoproteins.[1] These fusion proteins act as oncogenic drivers, hijacking the cellular machinery to promote aberrant transcription, proliferation, and survival.[2][3]

Examples of fusion-positive sarcomas include:

-

Ewing Sarcoma: Characterized by EWSR1-ETS fusions (e.g., EWSR1::FLI1, EWSR1::ERG).[4][5]

-

Myxoid Liposarcoma: Typically driven by FUS-DDIT3 fusions.[1][4]

-

Desmoplastic Small Round Cell Tumor (DSRCT): Defined by the EWSR1-WT1 fusion.[4][5]

-

Clear Cell Sarcoma: Characterized by the EWSR1-ATF1 fusion.[4][5]

Directly inhibiting these fusion oncoproteins has proven difficult due to their nature as transcription factors.[4][6] This has shifted focus towards targeting essential co-regulatory proteins that the fusion oncoprotein relies upon to exert its oncogenic function.[4][7] One such critical co-regulator is Lysine-Specific Demethylase 1 (LSD1/KDM1A).[8][9]

Mechanism of Action: Seclidemstat and LSD1 Inhibition

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression through chromatin modification.[1][9] In FET-rearranged sarcomas, the fusion oncoprotein (e.g., EWS-FLI1) recruits LSD1, often as part of larger protein complexes like the NuRD complex, to target gene promoters.[7][10] This recruitment is essential for the fusion's ability to mediate an aberrant transcriptional program, involving both the repression of tumor suppressor genes and the activation of oncogenes.[6][8]

Seclidemstat is a potent, reversible, and non-competitive small molecule inhibitor of LSD1, with an IC50 in the range of 25-50 nM.[6] Unlike irreversible inhibitors that only block the enzyme's catalytic function, seclidemstat's non-competitive action also disrupts the non-enzymatic scaffolding functions of LSD1.[6][11] This dual inhibition is critical, as preclinical data suggest that the scaffolding role of LSD1, which facilitates the assembly of transcriptional machinery, is paramount to the oncogenic activity of FET fusions.[1][12]

By inhibiting LSD1, seclidemstat effectively evicts the fusion oncoprotein complex from chromatin, reversing the aberrant gene expression signature and restoring normal cellular processes.[4][8] This leads to reduced cell viability, induction of apoptosis, and inhibition of tumor growth in preclinical models of various fusion-positive sarcomas.[10][12]

Preclinical Data

Seclidemstat has demonstrated potent anti-tumor activity across a range of in vitro and in vivo preclinical models of fusion-positive sarcomas.

In Vitro Cytotoxicity

Seclidemstat induces cytotoxicity and reduces cell viability in multiple cell lines derived from FET-rearranged and other fusion-positive sarcomas.[2][3][5] Studies have shown that this effect is specific to noncompetitive LSD1 inhibitors like seclidemstat and its analog SP-2509, while inhibitors targeting only the catalytic function are not sufficient to induce a potent anti-tumor response.[4][12]

Transcriptomic Reprogramming

Bulk RNA-sequencing experiments have confirmed that seclidemstat treatment leads to widespread transcriptional changes in sarcoma cell lines.[4][12] Critically, seclidemstat reverses the specific transcriptional signatures driven by various FET fusions, including EWSR1::FLI1, EWSR1::ERG, EWSR1::WT1, and EWSR1::ATF1.[3][5] This provides direct evidence that seclidemstat disrupts the primary oncogenic function of these fusion proteins.

In Vivo Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition. Treatment with seclidemstat has been shown to suppress tumor progression in models of Ewing sarcoma and other pediatric sarcomas.[6][10]

Table 1: Summary of Preclinical In Vivo Efficacy of Seclidemstat (SP-2577)

| Sarcoma Type | Xenograft Models | Treatment Regimen | Outcome | Citation |

|---|---|---|---|---|

| Ewing Sarcoma | A673, SK-N-MC, SKES1 | Not specified | Growth suppression | [10] |

| Ewing Sarcoma | 8 models | 100 mg/kg/day x 28 days | Significant growth inhibition in 3/8 models | [10] |

| Rhabdomyosarcoma | 5 models | 100 mg/kg/day x 28 days | Significant growth inhibition in 4/5 models | [10] |

| Osteosarcoma | 6 models | 100 mg/kg/day x 28 days | Significant growth inhibition in 4/6 models |[10] |

Clinical Development and Data

The primary clinical investigation of seclidemstat in fusion-positive sarcomas is the multi-center Phase 1/2 trial NCT03600649.[13] This study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of seclidemstat as both a monotherapy and in combination with chemotherapy.[6][11]

Study Design (NCT03600649)

-

Phase: 1/2

-

Design: Open-label, non-randomized, dose-escalation and dose-expansion study.[6][13]

-

Patient Population: Patients aged 12 years and older with relapsed or refractory Ewing sarcoma and other select sarcomas with FET-family translocations (e.g., myxoid liposarcoma, DSRCT).[13][14]

-

Treatment Arms:

-

Dose Escalation: Seclidemstat monotherapy in R/R Ewing sarcoma (doses from 75 mg to 1200 mg BID).[11]

-

Dose Expansion (Monotherapy): Seclidemstat at the Recommended Phase 2 Dose (RP2D) of 900 mg BID in patients with myxoid liposarcoma and other FET-rearranged sarcomas.[14][15]

-

Dose Expansion (Combination): Seclidemstat in combination with topotecan and cyclophosphamide (TC) in patients with R/R Ewing sarcoma.[14][16]

-

-

Primary Objectives: Determine safety, tolerability, Maximum Tolerated Dose (MTD), and RP2D.[11][13]

-

Secondary Objectives: Assess preliminary anti-tumor activity (per RECIST v1.1), pharmacokinetics, and pharmacodynamics.[11][13]

Clinical Efficacy and Safety

Seclidemstat has demonstrated a manageable safety profile and encouraging signs of anti-tumor activity in a heavily pre-treated patient population.[11][15]

Safety Profile: The most common Grade 3 or higher treatment-related adverse events (TRAEs) reported in the monotherapy dose-escalation phase were vomiting (15%), abdominal pain (11%), and hypokalemia (11%).[11] Notably, seclidemstat has not been associated with significant hematological toxicities, a known limitation of some other LSD1 inhibitors.[15] The clinical program was briefly placed on a partial clinical hold following a suspected unexpected serious adverse reaction (SUSAR), but the hold was subsequently lifted by the FDA, allowing the trial to resume.[17][18]

Efficacy Data: The results suggest promising activity, particularly for Ewing sarcoma patients in the combination therapy arm and for other FET-rearranged sarcoma patients receiving monotherapy.

Table 2: Summary of Seclidemstat Clinical Efficacy Data (NCT03600649 & Advanced Solid Tumor Trial)

| Patient Cohort | Treatment | Key Efficacy Metrics | Citation |

|---|---|---|---|

| Ewing Sarcoma (1st Relapse) | Seclidemstat + TC | Objective Response Rate (ORR): 60%Disease Control Rate (DCR): 60%Median Time to Progression (TTP): 7.4 months | [17][18] |

| Ewing Sarcoma (Relapsed/Refractory) | Seclidemstat Monotherapy | Stable disease observed in some patients. One patient showed >75% tumor shrinkage. | [11][19] |

| Advanced FET-rearranged Sarcomas | Seclidemstat Monotherapy | Prolonged stable disease observed.TTP in 3 patients: 9.4, 7.2, and 4.3 months. | [15] |

| Advanced Solid Tumors (incl. Sarcomas) | Seclidemstat Monotherapy | Best Response: Stable Disease in 7/13 evaluable patients.Median TTP: 4.3 months. |[20] |

Key Experimental Protocols

Reproducibility and understanding of scientific findings rely on detailed methodologies. Below are summarized protocols for key assays used in the evaluation of seclidemstat.

In Vitro Cell Viability Assays

-

Objective: To determine the cytotoxic effect of seclidemstat on sarcoma cell lines.

-

Cell Lines: A panel of fusion-positive sarcoma cell lines is used, including Ewing sarcoma (A673, SK-N-MC), DSRCT (JN-DSRCT-1), clear cell sarcoma (SU-CCS-1), and myxoid liposarcoma (MLS-402).[4]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of seclidemstat (or vehicle control, e.g., DMSO) is added to the wells.

-

Cells are incubated for a specified period (e.g., 72-120 hours).

-

Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

-

Bulk RNA Sequencing (RNA-seq)

-

Objective: To define the global transcriptomic effects of seclidemstat treatment and assess its impact on fusion-oncoprotein-driven gene signatures.

-

Procedure:

-

Sarcoma cell lines are treated with seclidemstat (at a concentration near the IC50) or vehicle control for a defined time (e.g., 24-48 hours).

-

Total RNA is extracted from the cells using a standard kit (e.g., RNeasy Kit, Qiagen).

-

RNA quality and quantity are assessed (e.g., via Bioanalyzer).

-

Sequencing libraries are prepared, typically involving poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription, and adapter ligation.

-

Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes significantly up- or down-regulated upon treatment. Gene Set Enrichment Analysis (GSEA) is then used to determine if seclidemstat reverses the known transcriptional signature of the specific FET fusion.[4][12]

-

Conclusion and Future Directions

Seclidemstat mesylate represents a promising targeted therapeutic strategy for patients with fusion-positive sarcomas. By inhibiting the critical co-factor LSD1, seclidemstat disrupts the oncogenic transcriptional programs driven by FET and other fusion oncoproteins. Preclinical data robustly support its mechanism of action, demonstrating cytotoxicity and transcriptomic reprogramming in relevant sarcoma models.

Early clinical data from the NCT03600649 trial are encouraging, showing a manageable safety profile and compelling signs of efficacy, especially when used in combination with chemotherapy for first-relapse Ewing sarcoma. The prolonged disease control observed in patients with other FET-rearranged sarcomas further validates LSD1 as a viable target in this family of diseases.

Future research will focus on completing the ongoing clinical trials, further elucidating biomarkers of response, and exploring novel combination strategies to overcome resistance and improve patient outcomes. The development of seclidemstat highlights the success of a rational, mechanism-based approach to designing therapies for cancers driven by "undruggable" fusion oncoproteins.

References

- 1. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion–Positive Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Seclidemstat blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversible LSD1 inhibition interferes with global EWS/ETS transcriptional activity and impedes Ewing sarcoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic opportunities in Ewing sarcoma: EWS-FLI inhibition via LSD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. biorxiv.org [biorxiv.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Salarius Pharmaceuticals Presents New Research Data [globenewswire.com]

- 16. Salarius Pharmaceuticals Initiates Expansion Stage of Phase 1/2 Clinical Trial of Seclidemstat in Patients with Ewing Sarcoma and Ewing-Related Sarcomas - BioSpace [biospace.com]

- 17. Investigator-initiated Phase 1/2 Clinical Trial Using [globenewswire.com]

- 18. FDA Removes Partial Clinical Hold on Salarius Pharmaceuticals’ Phase 1/2 Clinical Trial with Seclidemstat in Patients with Ewing Sarcoma - BioSpace [biospace.com]

- 19. Salarius Completes Dose-Escalation Stage of Phase 1/2 Clinical Trial in Relapsed and Refractory Ewing Sarcoma Patients, Initiates Expansion Stage in Ewing and Ewing-Related Sarcoma Patients | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 20. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]

Seclidemstat Mesylate: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seclidemstat (SP-2577) mesylate is a first-in-class, orally bioavailable, reversible, and non-competitive small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator frequently overexpressed in a spectrum of cancers, where it contributes to oncogenesis through both its enzymatic and non-enzymatic scaffolding functions. Seclidemstat's unique dual-action mechanism, which disrupts both of these LSD1 functions, has demonstrated significant therapeutic potential in preclinical models and early-phase clinical trials. This technical guide provides an in-depth review of Seclidemstat's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the complex biological pathways and experimental workflows involved in its development.

Mechanism of Action: Dual Inhibition of LSD1 Function

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in transcriptional regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

-

Enzymatic Function: LSD1's demethylase activity is context-dependent. When part of the CoREST complex, it demethylates H3K4, leading to transcriptional repression[1]. In the presence of androgen or estrogen receptors, it can demethylate H3K9, resulting in transcriptional activation[1].

-

Scaffolding Function: Beyond its catalytic role, LSD1 acts as a scaffold protein, facilitating the assembly of large transcriptional regulatory complexes[2][3]. In cancers like Ewing sarcoma, LSD1 associates with fusion oncoproteins (e.g., EWS/ETS) to drive an aberrant oncogenic gene expression program[4].

Seclidemstat is a potent inhibitor of LSD1 with an IC50 of approximately 13 nM in cell-free assays[5][6]. Unlike irreversible inhibitors that covalently modify the FAD cofactor, Seclidemstat binds to a non-competitive, allosteric site. This reversible inhibition is crucial as it disrupts not only the catalytic demethylase activity but also the protein-protein interactions essential for LSD1's scaffolding function[1][2][3][7]. This dual mechanism is believed to be key to its efficacy, particularly in tumors driven by fusion oncoproteins where the scaffolding function is paramount[1].

Caption: Seclidemstat's dual-inhibition mechanism of action on LSD1.

Preclinical Evidence

Seclidemstat has demonstrated potent cytotoxic and anti-tumor activity across a wide range of preclinical models, particularly in fusion-positive sarcomas and SWI/SNF-mutated ovarian cancers.

In Vitro Cytotoxicity

Seclidemstat induces cytotoxicity in multiple sarcoma cell lines, including those derived from Ewing sarcoma (EwS), desmoplastic small round cell tumor (DSRCT), clear cell sarcoma, and myxoid liposarcoma[8][9][10]. Studies have shown that cell lines sensitive to Seclidemstat's analog, SP-2509, are also sensitive to Seclidemstat, whereas those resistant to SP-2509 remain resistant, suggesting a similar mechanism of action[11][12]. The cytotoxic activity in these models appears to be independent of LSD1's enzymatic function, as irreversible catalytic inhibitors show little to no effect[1].

| Cell Line | Cancer Type | Fusion Protein | Seclidemstat IC50 (µM) | Reference |

| COV434 | Ovarian Cancer (SCCOHT) | SMARCA4-mutated | 0.013 - 2.819 | [6] |

| BIN67 | Ovarian Cancer (SCCOHT) | SMARCA4-mutated | 0.013 - 2.819 | [6] |

| SCCOHT-1 | Ovarian Cancer (SCCOHT) | SMARCA4-mutated | 0.013 - 2.819 | [6] |

| A673 | Ewing Sarcoma | EWSR1::FLI1 | Potent Cytotoxicity | [3][9] |

| TC32 | Ewing Sarcoma | EWSR1::FLI1 | Potent Cytotoxicity | [9] |

| JN-DSRCT-1 | DSRCT | EWSR1::WT1 | Potent Cytotoxicity | [9][10] |

| SU-CCS-1 | Clear Cell Sarcoma | EWSR1::ATF1 | Potent Cytotoxicity | [9][10] |

| 1765-92 | Myxoid Liposarcoma | FUS::DDIT3 | Potent Cytotoxicity | [9][10] |

Table 1: In Vitro Activity of Seclidemstat in Various Cancer Cell Lines.

In Vivo Tumor Models

In vivo studies using pediatric sarcoma xenografts have confirmed the anti-tumor activity of Seclidemstat. The Pediatric Preclinical Testing Consortium (PPTC) evaluated SP-2577 against a panel of sarcoma models.

| Cancer Type | Xenograft Models | Treatment | Outcome | Reference |

| Ewing Sarcoma | 8 models | SP-2577 (100 mg/kg/day x 28 days) | Statistically significant growth inhibition in 3 of 8 models. | [13][14] |

| Rhabdomyosarcoma | 5 models | SP-2577 (100 mg/kg/day x 28 days) | Statistically significant growth inhibition in 4 of 5 models. | [13][14] |

| Osteosarcoma | 6 models | SP-2577 (100 mg/kg/day x 28 days) | Statistically significant growth inhibition in 4 of 6 models. | [13][14] |

| Ewing Sarcoma | SK-N-MC, A673 models | Seclidemstat | Significant tumor growth inhibition/regression vs. control. | [3] |

Table 2: Summary of In Vivo Efficacy of Seclidemstat in Pediatric Sarcoma Xenografts.

While single-agent activity was observed, the effects were generally modest, with most models showing tumor growth inhibition rather than regression[13]. This suggests that the optimal therapeutic strategy for Seclidemstat may be in combination with other agents.

Experimental Protocols

3.3.1 Cell Viability Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Seclidemstat.

-

Methodology: Cancer cell lines are seeded in 96-well plates and allowed to adhere. Cells are then treated with a serial dilution of Seclidemstat (or vehicle control) for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls to calculate IC50 values using non-linear regression analysis.[6][9]

3.3.2 In Vivo Xenograft Studies (PPTC Protocol)

-

Objective: To evaluate the anti-tumor efficacy of Seclidemstat in patient-derived xenograft (PDX) models.

-

Animal Models: Immunocompromised mice (e.g., C.B.17SC scid−/− female mice) are used.[5]

-

Methodology: Tumor fragments from PDX lines are implanted subcutaneously into the flank of the mice. When tumors reach a specified volume (e.g., 100-300 mm³), mice are randomized into treatment and control groups. Seclidemstat is administered orally or via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 100 mg/kg/day for 28 days)[13][14]. Tumor volume and body weight are measured regularly.

-

Endpoints: The primary efficacy endpoint is often Event-Free Survival (EFS), defined as the time for the tumor volume to reach four times its initial volume. Treatment efficacy is determined by comparing the median EFS of the treated group (T) to the control group (C) (T/C ratio).[13]

Caption: A typical experimental workflow for preclinical evaluation.

Transcriptomic Reprogramming and Immune Modulation

A key aspect of Seclidemstat's therapeutic potential lies in its ability to reprogram the transcriptional landscape of cancer cells. In FET-rearranged sarcomas, the fusion oncoprotein acts as an aberrant transcription factor. Seclidemstat treatment has been shown to reverse this oncogenic transcriptional signature[8][9][10][11].

-

Gene Expression Changes: Bulk RNA sequencing of sarcoma cell lines treated with Seclidemstat revealed widespread transcriptional changes[9][15]. The treatment downregulates pathways involved in oncogenesis, such as cell cycle progression and DNA replication, while upregulating pathways related to cell signaling and differentiation that are typically repressed by the fusion oncoprotein[11].

-

Immune Modulation: In SWI/SNF-mutated ovarian cancer models, Seclidemstat promotes the expression of endogenous retroviruses (ERVs) and activates the interferon-β (IFNβ) pathway[5][6]. This "viral mimicry" can enhance tumor immunogenicity. Furthermore, Seclidemstat treatment upregulates the expression of the immune checkpoint ligand PD-L1, suggesting a strong rationale for combination therapy with immune checkpoint inhibitors[5][6].

Caption: Logical flow of Seclidemstat-induced transcriptomic changes.

Clinical Development and Efficacy

Seclidemstat has been evaluated in several Phase 1/2 clinical trials for solid tumors and hematologic malignancies. It has received Fast Track, Orphan Drug, and Rare Pediatric Disease designations from the FDA for Ewing sarcoma[16][17].

Ewing Sarcoma (NCT03600649)

This Phase 1/2 trial evaluated Seclidemstat as a monotherapy and in combination with topotecan and cyclophosphamide (TC) in patients with relapsed/refractory Ewing sarcoma and other FET-rearranged sarcomas[7][4][18].

| Treatment Arm | Patient Population | N | Key Efficacy Endpoints & Results | Reference |

| Monotherapy | Relapsed/Refractory Ewing Sarcoma | 27 | Safety: Manageable safety profile. Efficacy: Preliminary activity observed; one patient had >75% tumor shrinkage. | [4] |

| Combination (Seclidemstat + TC) | 1st Relapse Ewing Sarcoma | 5 | Objective Response Rate (ORR): 60%. Disease Control Rate (DCR): 60%. Median PFS: Not reached in responders (ongoing at 17.4, 25.7, 27.2 months). | |

| Combination (Seclidemstat + TC) | 2nd Relapse Ewing Sarcoma | 8 | ORR: 13%. DCR: 25%. Median PFS: 1.6 months. | |

| Combination (Seclidemstat + TC) | 1st & 2nd Relapse Ewing Sarcoma | 13 | Median Time to Tumor Progression (TTP): 7.4 months for patients achieving disease control. Median PFS: 8.1 months. | [19] |

Table 3: Clinical Trial Results of Seclidemstat in Ewing Sarcoma.

The combination therapy data, particularly in first-relapse patients, is promising, suggesting that Seclidemstat may sensitize tumors to chemotherapy and prolong the duration of response compared to historical controls of TC alone[19].

Advanced Solid Tumors (NCT03895684)

This Phase 1 dose-escalation study enrolled patients with a variety of advanced solid tumors[20][21].

| Patient Population | N (evaluable) | Key Efficacy Endpoints & Results | Reference |

| Advanced Solid Tumors (various) | 13 | Best Response: 7 patients (54%) achieved Stable Disease (SD). Median TTP: 4.3 months. | [20] |

| FET-rearranged Sarcomas | 3 | Outcome: Prolonged Stable Disease with TTP of 9.4, 7.2, and 4.3 months, respectively. | [20] |

Table 4: Clinical Trial Results of Seclidemstat in Advanced Solid Tumors.

Myelodysplastic Syndromes (MDS) & Chronic Myelomonocytic Leukemia (CMML) (NCT04734990)

This investigator-initiated Phase 1/2 trial is evaluating Seclidemstat in combination with azacitidine in patients who have failed prior hypomethylating agent therapy[8][22].

| Patient Population | N (evaluable) | Key Efficacy Endpoints & Results | Reference |

| Higher-Risk MDS/CMML (post-HMA failure) | 14 | Overall Response Rate (ORR): 43% (6/14), including 1 Complete Response (CR). Median Overall Survival (OS): 18.5 months. Median Event-Free Survival (EFS): 7.2 months. | [22][23][24] |

Table 5: Clinical Trial Results of Seclidemstat in MDS and CMML.

These results are particularly noteworthy as the typical overall survival for this patient population is only four to six months[22][23][24]. A partial clinical hold was placed on this trial in July 2024 due to a serious adverse event but has since been lifted, allowing enrollment to resume[16][22][23].

Experimental Protocol: Phase 1/2 Trial Design (General)

-

Study Design: Open-label, non-randomized, dose-escalation and dose-expansion studies.

-

Dose Escalation Phase: Aims to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D). This often follows a 3+3 design. Patients receive escalating doses of Seclidemstat (e.g., from 150 mg to 900 mg BID) in 28-day cycles[3][4][21].

-

Dose Expansion Phase: Once the RP2D is established, additional patients are enrolled in specific disease cohorts to further evaluate safety and preliminary efficacy.

-

Secondary Objectives: Determine MTD/RP2D, assess preliminary anti-tumor activity (e.g., ORR, DCR, PFS), and evaluate pharmacokinetics (PK) and pharmacodynamics (PD).[4][18][21]

Potential Resistance Mechanisms

Understanding potential mechanisms of resistance is critical for optimizing therapeutic strategies. Preclinical studies using the Seclidemstat analog SP-2509 have provided initial insights.

-

Mitochondrial Dysfunction: A genome-scale CRISPR-Cas9 screen identified that loss-of-function in genes related to mitochondrial function can confer resistance to SP-2509 in Ewing sarcoma cells[25].

-

ER Stress Response: The cytotoxic action of SP-2509 has been linked to the engagement of the endoplasmic reticulum (ER) stress response. Cells that acquire resistance to the drug fail to upregulate genes associated with this pathway upon treatment[26].

Conclusion and Future Directions

Seclidemstat mesylate represents a promising therapeutic agent in oncology, distinguished by its novel, dual-action inhibition of LSD1's enzymatic and scaffolding functions. This mechanism is particularly relevant in cancers driven by aberrant transcription factors and fusion oncoproteins, such as Ewing sarcoma and other FET-rearranged sarcomas.

Clinical data have demonstrated a manageable safety profile and encouraging signs of efficacy, both as a single agent and, more prominently, in combination with standard-of-care chemotherapy and other epigenetic modifiers. The impressive survival benefit observed in high-risk MDS/CMML patients highlights its potential in hematologic malignancies.

Future research should focus on:

-

Combination Strategies: Further exploration of rational combinations with chemotherapy, immunotherapy (given its immune-modulating properties), and other targeted agents.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Seclidemstat therapy.

-

Resistance Mechanisms: Elucidating clinical mechanisms of resistance to develop strategies to overcome or bypass them.

The continued clinical development of Seclidemstat is warranted and holds the potential to provide a new, much-needed treatment option for patients with difficult-to-treat cancers.

References

- 1. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seclidemstat - Wikipedia [en.wikipedia.org]

- 3. ascopubs.org [ascopubs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Salarius Pharmaceuticals and Fox Chase Cancer Center Launch Research Partnership | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion–Positive Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Seclidemstat blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. targetedonc.com [targetedonc.com]

- 17. Salarius Pharmaceuticals Receives FDA Fast Track Designation for Lead Drug Candidate, Seclidemstat, in Relapsed or Refractory Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. FDA Removes Partial Clinical Hold on Salarius Pharmaceuticals’ Phase 1/2 Clinical Trial with Seclidemstat in Patients with Ewing Sarcoma - BioSpace [biospace.com]

- 20. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]

- 21. ascopubs.org [ascopubs.org]

- 22. Salarius Pharmaceuticals Announces Patient Enrollment to Resume in Investigator-initiated Phase 1/2 Clinical Trial Using Seclidemstat with Azacitidine to Treat Hematologic Cancers | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 23. FDA Lifts Clinical Hold on Seclidemstat Trial: 43% Response Rate Observed in Advanced Blood Cancer Study [trial.medpath.com]

- 24. Clinical Data on Salarius Pharmaceuticals’ Seclidemstat in Patients with MDS and CMML Presented at the 2024 European Hematology Association Annual Meeting | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure and properties of Seclidemstat mesylate

An In-Depth Technical Guide to Seclidemstat Mesylate

Introduction

Seclidemstat (formerly SP-2577) is a potent, orally bioavailable, and reversible noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a key enzyme implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[5][6] Seclidemstat is currently under investigation in clinical trials for the treatment of various malignancies, including Ewing sarcoma, advanced solid tumors, and hematologic cancers.[5][7][8] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

Seclidemstat is administered as a mesylate salt.[1][9] The chemical properties of both the base compound and its mesylate form are detailed below.

Chemical Structure

Seclidemstat

| Property | Value |

| IUPAC Name | N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzohydrazide[9] |

| Molecular Formula | C₂₀H₂₃ClN₄O₄S[3][4][10] |

| Molecular Weight | 450.94 g/mol [2][3] |

| CAS Number | 1423715-37-0[2][3][10] |

| SMILES | CN1CCN(CC1)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN=C(C)C1=C(O)C=CC(Cl)=C1[9] |

| InChI Key | MVSQDUZRRVBYLA-HYARGMPZSA-N[10] |

This compound

| Property | Value |

| Synonyms | SP-2577 mesylate[1][9] |

| Molecular Formula | C₂₁H₂₇ClN₄O₇S₂[9] |

| Molecular Weight | 547.04 g/mol [9] |

| CAS Number | 2044953-70-8[9][10] |

| InChI Key | JIPBQMGGMHCGBW-CWUUNJJBSA-N[9][10] |

Physicochemical Properties

| Property | Value | Source |

| Solubility | DMSO: 90 mg/mL (199.58 mM) | [2] |

| Water: Insoluble | [2] | |

| Ethanol: Insoluble | [2] | |

| logP | 2.66 | [9] |

| pKa (Strongest Acidic) | 9.71 | [9] |

| pKa (Strongest Basic) | 6.55 | [9] |

| Polar Surface Area | 102.31 Ų | [9] |

Mechanism of Action

Seclidemstat functions as a potent inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, Seclidemstat alters gene expression patterns that are critical for cancer cell proliferation and survival.[3]

The primary mechanism involves the inhibition of LSD1's demethylase activity, which leads to an increase in H3K4 methylation. This, in turn, enhances the expression of tumor suppressor genes.[4] Additionally, LSD1 inhibition promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[4] Seclidemstat is a noncompetitive and reversible inhibitor with a Ki of 31 nM.[1]

Recent studies have also highlighted an immunomodulatory role for Seclidemstat. In certain cancer cell lines, such as small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), Seclidemstat treatment has been shown to promote the expression of endogenous retroviruses (ERVs) and activate the IFNβ pathway.[1][2] This can lead to an enhanced anti-tumor immune response. Furthermore, Seclidemstat has been observed to promote the expression of PD-L1 in some cancer cells, suggesting potential synergy with immune checkpoint inhibitors.[1][2]

Preclinical Data and Experimental Protocols

Seclidemstat has demonstrated significant anti-tumor activity in various preclinical models.

In Vitro Activity

The potency of Seclidemstat has been evaluated across a range of cancer cell lines, with IC₅₀ values indicating its efficacy.

| Parameter | Value | Cell Lines/Conditions |

| IC₅₀ | 13 nM | LSD1/KDM1A enzymatic assay[1][2] |

| IC₅₀ (72 hours) | 0.013 to 2.819 µM | SWI/SNF-mutated tumor cells (e.g., COV434, BIN67, SCCOHT-1)[1] |

A representative experimental protocol for assessing the in vitro efficacy of Seclidemstat is outlined below.

Protocol: Cell Proliferation Assay

-

Cell Culture: Cancer cell lines (e.g., SCCOHT, Ewing sarcoma) are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Seclidemstat (e.g., 0.001 to 10 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

-

Data Analysis: The luminescence or absorbance values are normalized to the vehicle-treated control wells. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Activity

In vivo studies using pediatric sarcoma xenograft models have shown that Seclidemstat can significantly inhibit tumor growth.[6] For instance, a dose of 100 mg/kg/day for 28 days resulted in statistically significant growth inhibition in a majority of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma xenografts.[6]

Clinical Development

Seclidemstat is being evaluated in several Phase 1/2 clinical trials for various cancers.

| Trial ID | Cancers Studied | Phase | Status (as of late 2023) | Key Findings/Objectives |

| NCT03600649 | Relapsed/Refractory Ewing Sarcoma and Ewing-related Sarcomas | 1/2 | Recruiting | To evaluate safety, tolerability, MTD, and anti-tumor activity of Seclidemstat as a single agent and in combination with topotecan and cyclophosphamide.[11] |

| NCT04734990 | Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) | 1/2 | Recruiting | To evaluate the safety and efficacy of Seclidemstat in combination with azacitidine.[7][12] A partial clinical hold was placed following a grade 4 adverse event but has since been addressed.[12][13] |

| NCT03895684 | Advanced Solid Tumors (including prostate, breast, and ovarian cancers) | 1 | Completed | Demonstrated a manageable safety profile and preliminary evidence of drug activity, with several patients achieving stable disease.[14] |

In a study involving patients with relapsed/refractory Ewing sarcoma, Seclidemstat, in combination with topotecan and cyclophosphamide, showed a 60% disease control rate and a median time to tumor progression of 7.4 months for first-relapse patients.[13] For patients with MDS and CMML, the combination of Seclidemstat and azacitidine resulted in a 50% overall response rate in evaluable patients, with manageable adverse events.[12]

Conclusion

This compound is a promising novel therapeutic agent that targets the epigenetic regulator LSD1. Its dual mechanism of action, involving both direct anti-proliferative effects and potential immunomodulatory activities, makes it a compelling candidate for cancer therapy. Preclinical data have consistently demonstrated its anti-tumor efficacy, and ongoing clinical trials are beginning to establish its safety and preliminary efficacy in a range of difficult-to-treat cancers. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Seclidemstat - Wikipedia [en.wikipedia.org]

- 4. Seclidemstat | C20H23ClN4O4S | CID 135565033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Salarius Completes Dose-Escalation Stage of Phase 1/2 Clinical Trial in Relapsed and Refractory Ewing Sarcoma Patients, Initiates Expansion Stage in Ewing and Ewing-Related Sarcoma Patients | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 6. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Salarius Pharmaceuticals Announces New Clinical Trial to Study Seclidemstat in Hematologic Cancers - BioSpace [biospace.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. FDA Removes Partial Clinical Hold on Salarius Pharmaceuticals’ Phase 1/2 Clinical Trial with Seclidemstat in Patients with Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 14. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]

Seclidemstat Mesylate: A Technical Guide to Its Role in Inhibiting Tumor Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seclidemstat (SP-2577) is a first-in-class, orally bioavailable small molecule that acts as a potent, non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] Its anti-neoplastic activity stems from a dual mechanism that targets both the enzymatic and critical scaffolding functions of LSD1, leading to a reprogramming of gene expression patterns that sustain tumor proliferation and immune evasion.[1][3] This guide provides a detailed overview of seclidemstat's mechanism of action, a summary of its efficacy in preclinical models, particularly in FET-rearranged sarcomas, and the methodologies of key experiments that have defined its activity.

Introduction: Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that removes methyl groups from histone and non-histone proteins, playing a crucial role in regulating gene expression. Overexpression of LSD1 is associated with poor prognosis in a variety of cancers, as it is often recruited by oncogenic transcription factors to repress tumor suppressor genes and activate pro-proliferation genes.[3] Seclidemstat represents a novel therapeutic strategy designed to inhibit LSD1's cancer-promoting functions.[3] It has shown particular promise in malignancies driven by fusion oncoproteins, such as Ewing sarcoma.[4]

Mechanism of Action: Dual Inhibition of LSD1

Seclidemstat's primary mechanism involves the potent and reversible inhibition of the LSD1 enzyme.[5][6] Unlike many other LSD1 inhibitors, its efficacy is not solely dependent on blocking the enzyme's catalytic demethylase activity. A critical component of its action is the disruption of LSD1's scaffolding function, preventing its interaction with partner proteins within transcriptional regulatory complexes like CoREST.[1] This dual action is vital for its anti-tumor effect, as studies have shown that inhibition of catalytic function alone is insufficient to halt proliferation in certain tumor types.[4]

In cancers characterized by FET (FUS, EWSR1, TAF15) family translocations (e.g., Ewing sarcoma, myxoid liposarcoma), the resulting fusion oncoprotein recruits the LSD1 complex to chromatin. This action drives an oncogenic transcriptional program. Seclidemstat intervenes by disrupting this interaction, thereby reversing the fusion-driven gene expression signature, inhibiting oncogenic pathways, and promoting cellular differentiation.[4][7]

Preclinical Efficacy and Quantitative Data

Seclidemstat has demonstrated potent cytotoxic activity across a range of cancer cell lines, particularly those harboring FET-family translocations.[4][8] Transcriptomic analysis confirms that treatment leads to widespread changes in gene expression, effectively reversing the oncogenic signature established by the fusion proteins.[7][9]

Table 1: In Vitro Activity of Seclidemstat

| Cell Line | Cancer Type | Fusion Protein | Seclidemstat IC50 (nM) | Reference |

| - | LSD1/KDM1A Enzyme Assay | N/A | 13 | [2] |

| A673 | Ewing Sarcoma | EWSR1::FLI1 | Potent Activity Reported | [4] |

| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | EWSR1::WT1 | Potent Activity Reported | [4] |

| SU-CCS-1 | Clear Cell Sarcoma | EWSR1::ATF1 | Potent Activity Reported | [4] |

| 1765-92 | Myxoid Liposarcoma | FUS::DDIT3 | Potent Activity Reported | [4] |

| Note: Specific IC50 values for cell lines were reported graphically in the source material. "Potent Activity" indicates significant inhibition of cell viability. |

Table 2: Clinical Trial Efficacy Data

| Trial Phase | Cancer Type | Combination Agent | Key Efficacy Metric | Result | Reference |

| Phase 1/2 | MDS / CMML | Azacitidine | Overall Response Rate (ORR) | 43% (in 14 evaluable patients) | |

| Phase 1/2 | MDS / CMML | Azacitidine | Median Overall Survival (OS) | 18.5 months | |

| Phase 1 | Advanced Solid Tumors | Single Agent | Stable Disease (SD) | 7 of 13 evaluable patients achieved SD | [10] |

| Phase 1 | Advanced Solid Tumors | Single Agent | Median Time to Progression (TTP) | 4.3 months | [10] |

Experimental Protocols and Methodologies

The following protocols are representative of the key experiments used to characterize the anti-proliferative effects of seclidemstat.

Cell Viability Assays

-

Objective: To determine the cytotoxic potency of seclidemstat against various cancer cell lines.

-

Cell Lines: A panel of FET-rearranged sarcoma cell lines were used, including:

-

Methodology:

-

Cells were seeded in multi-well plates and allowed to adhere overnight.

-

A serial dilution of seclidemstat (and comparator compounds like SP-2509 and OG-L002) was added to the wells.[4]

-

Cells were incubated for a defined period (e.g., 72 hours).[2]

-

Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Dose-response curves were generated, and IC50 values were calculated by fitting the data to a non-linear regression model.[4]

-

Bulk RNA Sequencing and Transcriptomic Analysis

-

Objective: To define the global transcriptomic changes induced by seclidemstat treatment and assess its effect on fusion-oncoprotein transcriptional activity.

-

Methodology:

-

Cell Treatment: Sarcoma cell lines (e.g., A673, JN-DSRCT-1) were grown to 70-80% confluency.[2]

-

Cells were treated with a specified concentration of seclidemstat (e.g., 1 µM or 3 µM) or a vehicle control (DMSO) for a set duration (e.g., 72 hours).[2]

-

RNA Extraction: Total RNA was isolated from the treated and control cells using a standard RNA extraction kit.

-

Library Preparation and Sequencing: RNA quality was assessed, followed by library preparation (e.g., poly(A) selection) and high-throughput sequencing on a platform like an Illumina NovaSeq.

-

Bioinformatic Analysis: Raw sequencing reads were aligned to a reference genome. Differential gene expression (DEG) analysis was performed to identify genes significantly up- or downregulated by seclidemstat.[7][9]

-

Pathway Analysis: Gene Set Enrichment Analysis (GSEA) and other pathway analyses were used to identify the biological pathways and processes significantly altered by the treatment, such as those related to the cell cycle, DNA replication, and developmental programs.[7]

-

Summary and Future Directions

Seclidemstat effectively inhibits tumor cell proliferation by targeting both the enzymatic and scaffolding functions of LSD1.[1] This dual mechanism is particularly potent in cancers driven by FET fusion oncoproteins, where it reverses the oncogenic transcriptional program.[4][7] Preclinical data demonstrates significant cytotoxicity in relevant sarcoma cell lines, and early clinical data suggests promising activity in both hematologic and solid tumors.[4][10]

Ongoing and future research will continue to explore the efficacy of seclidemstat, both as a single agent and in combination with other therapies, across a broader range of cancers.[12][13][14] Identifying predictive biomarkers and further elucidating the downstream effects of its unique dual-inhibitory mechanism will be critical for optimizing its clinical application.

References

- 1. Seclidemstat - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Salarius Pharmaceuticals and Fox Chase Cancer Center Launch Research Partnership | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Salarius Pharmaceuticals Announces New Clinical Trial to Study Seclidemstat in Hematologic Cancers - BioSpace [biospace.com]

- 6. Salarius Pharmaceuticals Receives FDA Fast Track Designation for Lead Drug Candidate, Seclidemstat, in Relapsed or Refractory Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 7. Seclidemstat blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Salarius Pharmaceuticals’ Seclidemstat Demonstrates Supporting Role in Inhibiting Validated Oncology Target LSD1 in Two Recently Published Studies | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Methodological & Application

Seclidemstat Mesylate: In Vitro Assay Protocols for Cancer Cell Lines

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seclidemstat (SP-2577) mesylate is a potent, reversible, and orally bioavailable small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in a variety of cancers and implicated in tumor progression and maintenance.[1][2] By targeting LSD1, Seclidemstat disrupts the transcriptional activity of oncogenic fusion proteins and reprograms gene expression, leading to anti-proliferative effects in cancer cells.[3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of Seclidemstat mesylate in cancer cell lines, along with a summary of its reported activity.

Data Presentation

This compound In Vitro Efficacy

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| A673 | Ewing Sarcoma | Cell Viability | 0.208 | [3] |

| SK-ES-1 | Ewing Sarcoma | Cell Viability | 0.131 | [3] |

| TC-71 | Ewing Sarcoma | Cell Viability | 0.171 | [3] |

| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | Cell Viability | 0.134 | [3] |

| SU-CCS-1 | Clear Cell Sarcoma | Cell Viability | 0.113 | [3] |

| 1765-92 | Myxoid Liposarcoma | Cell Viability | 0.101 | [3] |